Thermal Stability Advantage Over Barley β-Amylase: Elevated Optimal Operating Temperature
Soybean β-amylase exhibits a higher optimal operating temperature (approximately 60°C) compared to barley β-amylase (50–55°C) and bacterial β-amylase (generally below 50°C) [1]. This thermal differential translates into improved process stability and reduced enzyme dosage requirements under elevated temperature conditions encountered in industrial starch liquefaction and saccharification [2].
| Evidence Dimension | Optimal operating temperature |
|---|---|
| Target Compound Data | Approximately 60°C |
| Comparator Or Baseline | Barley β-amylase: 50–55°C; Bacterial β-amylase: generally below 50°C |
| Quantified Difference | +5–10°C over barley; +10°C over bacterial |
| Conditions | Standard assay conditions as reported in the literature; specific buffer and substrate details vary by study |
Why This Matters
Higher optimal temperature enables compatibility with starch gelatinization and liquefaction steps that occur at elevated temperatures, reducing the need for cooling and improving overall process efficiency.
- [1] Baidu Baike. β-Amylase. Accessed 2026. https://wapbaike.baidu.com/item/β-淀粉酶 View Source
- [2] Zhou CH. Comparison of enzymatic properties of the soybean β-amylase and barley β-amylase. Modern Food Science and Technology. 2011;27(12):1454-1456. doi:10.3969/j.issn.1673-9078.2011.12.009 View Source
